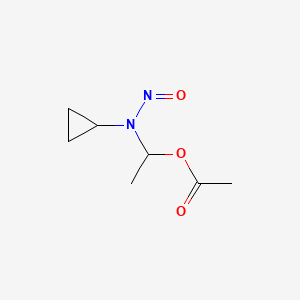![molecular formula C12H12O5 B14354718 1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate CAS No. 92069-38-0](/img/structure/B14354718.png)
1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate is an organic compound characterized by the presence of a phenyl group substituted with a methoxycarbonyl group and an ethenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate typically involves the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a vinylation reaction using acetylene and a suitable catalyst to yield the final product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A precursor in the synthesis of 1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate.
Vinyl acetate: Used in the vinylation step of the synthesis.
4-Hydroxybenzoic acid: The starting material for the synthesis.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
92069-38-0 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(4-methoxycarbonyloxyphenyl)ethenyl acetate |
InChI |
InChI=1S/C12H12O5/c1-8(16-9(2)13)10-4-6-11(7-5-10)17-12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
IEEJGSQDLONZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C)C1=CC=C(C=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
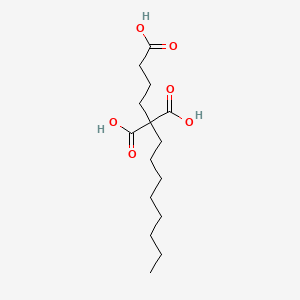
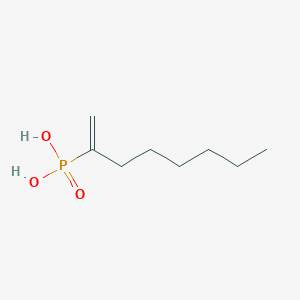
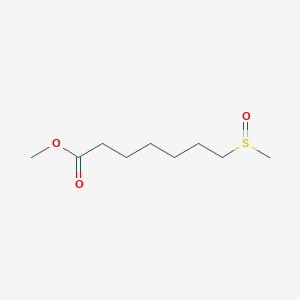
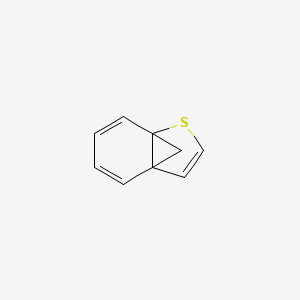
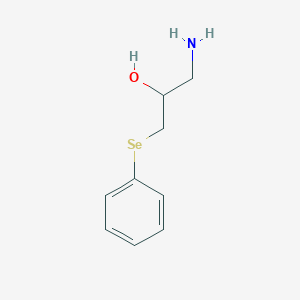
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
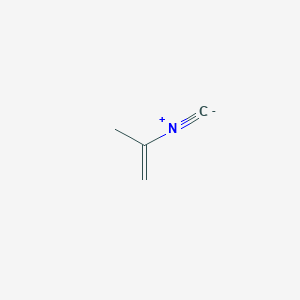
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)

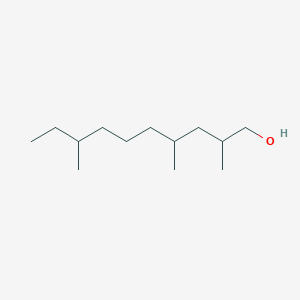

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
